molecular formula C14H13ClFNO2S B10976979 1-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide

Cat. No.: B10976979
M. Wt: 313.8 g/mol
InChI Key: CUPUZZWOVGWZOP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-fluoro-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation and reduction can modify the aromatic rings.

Scientific Research Applications

(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their inhibition or death. Additionally, the compound’s aromatic rings can interact with various proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
  • (4-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
  • (4-Chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide

Uniqueness

(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can enhance its biological activity and selectivity compared to similar compounds. The specific arrangement of substituents can also influence its chemical reactivity and interactions with molecular targets.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10-2-7-13(8-14(10)16)17-20(18,19)9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3

InChI Key

CUPUZZWOVGWZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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